

# Comparative Analysis of Nephrotoxicity: Colistin Methanesulfonate vs. Polymyxin B

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide for researchers and drug development professionals on the differential renal toxicity of two last-resort antibiotics.

The rise of multidrug-resistant Gram-negative bacteria has led to the reintroduction of polymyxins, namely colistin (administered as its prodrug, colistin methanesulfonate or CMS) and polymyxin B, as crucial last-line therapeutic agents. However, their clinical utility is significantly hampered by a high incidence of nephrotoxicity. This guide provides an objective comparison of the nephrotoxic profiles of CMS and polymyxin B, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and mitigating the renal risks associated with these antibiotics.

# Clinical Evidence: A Head-to-Head Comparison of Renal Injury

Multiple clinical studies have been conducted to compare the incidence of acute kidney injury (AKI) between patients treated with colistin methanesulfonate and polymyxin B. The findings, while varied across different study designs and patient populations, generally suggest a higher risk of nephrotoxicity associated with CMS.

A prospective study by Aggarwal and Dewan (2018) found a significantly higher incidence of nephrotoxicity in the colistin group (39.3%) compared to the polymyxin B group (11.8%)[1][2]. Similarly, another study reported that the overall incidence of renal failure was significantly



higher in CMS-treated patients (38.3%) than in those receiving polymyxin B (12.7%)[3]. In contrast, some retrospective analyses have reported comparable rates of AKI between the two drugs, with one study finding incidences of 44.7% for polymyxin B and 40.0% for CMS[4]. Another study observed no significant difference in the incidence of nephrotoxicity between CMS (59.3%) and polymyxin B (55.6%) when CMS was administered with renal dose modification[3].

These discrepancies may be attributed to differences in dosing regimens, patient populations, and the criteria used to define nephrotoxicity. However, a consistent theme across many studies is the dose-dependent nature of colistin-induced nephrotoxicity[1][2].

## **Quantitative Comparison of Nephrotoxicity in Clinical Studies**



| Study<br>(Year)                       | Study<br>Design                      | Drug                               | Number of<br>Patients                | Incidence<br>of<br>Nephrotoxi<br>city (%) | Key<br>Findings                                                        |
|---------------------------------------|--------------------------------------|------------------------------------|--------------------------------------|-------------------------------------------|------------------------------------------------------------------------|
| Aggarwal &<br>Dewan<br>(2018)[1][2]   | Prospective<br>Cohort                | Colistin                           | 61                                   | 39.3                                      | Colistin was significantly more nephrotoxic than Polymyxin B.          |
| Polymyxin B                           | 51                                   | 11.8                               |                                      |                                           |                                                                        |
| Oliveira et al.<br>(2016)[3]          | Multicenter<br>Prospective<br>Cohort | Colistimethat<br>e Sodium<br>(CMS) | 227                                  | 38.3 (Renal<br>Failure)                   | Incidence of renal failure was significantly higher in the CMS group.  |
| Polymyxin B                           | 264                                  | 12.7 (Renal<br>Failure)            |                                      |                                           |                                                                        |
| Aysert-Yildiz<br>et al. (2024)<br>[4] | Retrospective<br>Cohort              | Polymyxin B                        | 147<br>(nephrotoxicit<br>y analysis) | 44.7                                      | No significant difference in AKI incidence between the two polymyxins. |
| Colistimethat e Sodium (CMS)          | 143<br>(nephrotoxicit<br>y analysis) | 40.0                               |                                      |                                           |                                                                        |
| Sharma et al. (2023)[3]               | Observational<br>Prospective         | Colistimethat<br>e Sodium<br>(CMS) | 108                                  | 59.3                                      | No significant difference in nephrotoxicity with renal dose            |



modification of CMS.

Polymyxin B

54

55.6

# Unraveling the Mechanisms of Polymyxin-Induced Nephrotoxicity

The nephrotoxicity of both colistin and polymyxin B is primarily attributed to their accumulation in the renal proximal tubular epithelial cells. This accumulation leads to a cascade of cellular events culminating in cell death and acute tubular necrosis[5][6].

Key mechanisms implicated in polymyxin-induced kidney injury include:

- Disruption of Cell Membrane Integrity: Polymyxins, with their cationic polypeptide structure, interact with the anionic components of the cell membrane, leading to increased permeability, cell swelling, and eventual lysis[7][8].
- Oxidative Stress: The accumulation of polymyxins in renal cells triggers the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components[7].
- Mitochondrial Dysfunction: Polymyxins have been shown to localize in mitochondria, leading
  to impaired mitochondrial function, loss of membrane potential, and the release of proapoptotic factors[9][10].
- Apoptosis: Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are activated in response to polymyxin-induced cellular stress[11].

The following diagram illustrates the proposed signaling pathways involved in polymyxininduced nephrotoxicity.





Click to download full resolution via product page

Proposed signaling pathways in polymyxin-induced nephrotoxicity.

## Experimental Protocols for Assessing Nephrotoxicity

The evaluation of polymyxin-induced nephrotoxicity relies on both in vitro and in vivo experimental models. These models are crucial for understanding the mechanisms of toxicity and for screening new, less nephrotoxic polymyxin derivatives.

### **In Vitro Models**

In vitro studies typically utilize cultured renal proximal tubular epithelial cell lines to assess the direct cytotoxic effects of polymyxins.

#### Cell Lines:

- LLC-PK1 (Pig Kidney Epithelial Cells): A well-established model for studying proximal tubule cell function and toxicity[9][12].
- HK-2 (Human Kidney Epithelial Cells): A human-derived cell line that offers a more direct translation to clinical scenarios[13].



### Methodology:

- Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO2[9].
- Drug Exposure: Cells are exposed to varying concentrations of colistin methanesulfonate or polymyxin B for specific durations (e.g., 24, 48 hours).
- · Assessment of Cytotoxicity:
  - Cell Viability Assays: (e.g., MTT, MTS) to quantify the number of viable cells.
  - Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity[12].
  - Apoptosis Assays: (e.g., TUNEL staining, caspase activity assays) to detect and quantify apoptotic cell death[7].

The following diagram outlines a typical experimental workflow for in vitro assessment of polymyxin nephrotoxicity.





Click to download full resolution via product page

Experimental workflow for in vitro nephrotoxicity assessment.

### In Vivo Models

Animal models, primarily rodents, are instrumental in studying the systemic effects of polymyxins on kidney function and morphology.

Animal Models:



- Rats (e.g., Wistar, Sprague-Dawley): Commonly used to model colistin-induced nephrotoxicity[14][15][16].
- Mice (e.g., C57BL/6): Also utilized to investigate the genetic and molecular aspects of polymyxin-induced kidney injury[6][17].

### Methodology:

- Animal Acclimatization: Animals are acclimatized to laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water[15].
- Drug Administration: Colistin methanesulfonate or polymyxin B is administered via clinically relevant routes, such as intraperitoneal or intramuscular injections, at various doses and for a specified duration (e.g., 7-15 days)[6][15][17].
- · Monitoring of Renal Function:
  - Blood Samples: Collected periodically to measure serum creatinine and blood urea nitrogen (BUN) levels.
  - Urine Samples: Collected to measure urinary biomarkers of kidney injury, such as neutrophil gelatinase-associated lipocalin (NGAL) and kidney injury molecule-1 (KIM-1)[6].
- Histopathological Analysis: At the end of the study, kidneys are harvested, fixed, and processed for histological examination to assess for signs of tubular necrosis, inflammation, and other pathological changes[15].

The following diagram illustrates a typical experimental workflow for in vivo assessment of polymyxin nephrotoxicity.





Click to download full resolution via product page

Experimental workflow for in vivo nephrotoxicity assessment.

## **Conclusion and Future Directions**

The available evidence suggests that colistin methanesulfonate may be associated with a higher risk of nephrotoxicity compared to polymyxin B, although this is not a universal finding across all studies. The underlying mechanisms of renal injury are complex, involving direct cellular toxicity, oxidative stress, and apoptosis. Standardized in vitro and in vivo models are



essential for further elucidating these mechanisms and for the development of safer polymyxin antibiotics.

#### Future research should focus on:

- Prospective, randomized controlled trials to definitively compare the nephrotoxicity of CMS and polymyxin B using standardized definitions of AKI.
- Pharmacokinetic and pharmacodynamic studies to optimize dosing strategies and minimize renal exposure.
- Development of novel polymyxin derivatives with improved safety profiles.
- Identification of predictive biomarkers for early detection of polymyxin-induced nephrotoxicity.

By advancing our understanding of the comparative nephrotoxicity of these critical antibiotics, the scientific community can work towards safer and more effective treatments for multidrug-resistant infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Comparison of nephrotoxicity of Colistin with Polymyxin B administered in currently recommended doses: a prospective study PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colistin versus polymyxin B: A pragmatic assessment of renal and neurological adverse effects and effectiveness in multidrug-resistant Gram-negative bacterial infections PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Colistin-Induced Nephrotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle arrest in a model of colistin nephrotoxicity PMC [pmc.ncbi.nlm.nih.gov]



- 7. journals.asm.org [journals.asm.org]
- 8. Colistin Nephrotoxicity-Age and Baseline kidney Functions Hold the Key PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymyxin B Nephrotoxicity: From Organ to Cell Damage PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Early prediction of polymyxin-induced nephrotoxicity with next-generation urinary kidney injury biomarkers PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rat models of colistin nephrotoxicity: previous experimental researches and future perspectives PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [Comparative Analysis of Nephrotoxicity: Colistin Methanesulfonate vs. Polymyxin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8101698#comparative-nephrotoxicity-of-colistin-methanesulfonate-and-polymyxin-b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com